molecular formula C21H38O6 B102960 6-deoxyerythronolide B CAS No. 15797-36-1

6-deoxyerythronolide B

Cat. No.: B102960
CAS No.: 15797-36-1
M. Wt: 386.5 g/mol
InChI Key: HQZOLNNEQAKEHT-IBBGRPSASA-N
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Description

6-Deoxyerythronolide B is a macrocyclic aglycone and a crucial intermediate in the biosynthesis of erythromycin, a widely used antibiotic. It is synthesized by a polyketide synthase and serves as the core structure for erythromycin and its derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxyerythronolide B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the NADPH-dependent conversion of this compound to erythronolide B by the insertion of an oxygen atom .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include propionyl-CoA, S-methylmalonyl-CoA, and various oxidizing agents. The reactions often require specific enzymes such as polyketide synthases and oxidases .

Major Products: The major product formed from the oxidation of this compound is erythronolide B, which is a key intermediate in the biosynthesis of erythromycin .

Scientific Research Applications

6-Deoxyerythronolide B has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a model compound for studying polyketide biosynthesis and for developing new antibiotics. Additionally, it serves as a precursor for the synthesis of erythromycin and its derivatives, which have significant antimicrobial properties .

Mechanism of Action

The mechanism of action of 6-Deoxyerythronolide B involves its conversion to erythronolide B by specific enzymes. This conversion is crucial for the biosynthesis of erythromycin, which exerts its antibiotic effects by inhibiting bacterial protein synthesis. The molecular targets of erythromycin include the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .

Comparison with Similar Compounds

6-Deoxyerythronolide B is unique due to its role as a precursor in the biosynthesis of erythromycin. Similar compounds include other polyketide macrolides such as erythronolide B, epothilone, and tacrolimus. These compounds share structural similarities but differ in their specific biological activities and applications .

Biological Activity

6-Deoxyerythronolide B (6dEB) is a significant polyketide compound that serves as a precursor in the biosynthesis of erythromycin, a widely used antibiotic. This article delves into its biological activity, production mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

6dEB is produced by the action of the This compound synthase (DEBS) , a multi-modular polyketide synthase (PKS) found in Saccharopolyspora erythraea. The synthesis involves complex enzymatic reactions that utilize various substrates to construct the polyketide backbone. The compound's structure is critical for its biological activity, particularly its antibiotic properties.

The biological activity of 6dEB primarily stems from its role as a precursor in the synthesis of erythromycin. Erythromycin exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which effectively halts bacterial growth. The conversion of 6dEB to erythromycin involves hydroxylation at the C-6 position, catalyzed by specific enzymes that require ferredoxin and NADPH as cofactors .

Biological Activities

Antimicrobial Properties
Research indicates that 6dEB and its derivatives possess significant antimicrobial properties. The compound has been shown to exhibit activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The effectiveness of 6dEB as an antibiotic is attributed to its structural similarity to erythromycin, allowing it to interfere with bacterial ribosomal function .

Antitumor Activity
Beyond its antibacterial effects, studies have suggested potential antitumor activities associated with 6dEB. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a broader spectrum of biological activity that warrants further investigation .

Case Study 1: Production Optimization

A study focused on optimizing the production of 6dEB in Bacillus subtilis highlighted genetic modifications that enhanced yield. By knocking out native secondary metabolite clusters, researchers achieved a significant increase in 6dEB production when exogenous propionate was supplied . This study underscores the potential for metabolic engineering to enhance polyketide production.

Case Study 2: Chemobiosynthesis

Another research effort explored chemobiosynthesis methods to produce novel analogs of 6dEB. By modifying the DEBS system and feeding diketide substrates, researchers generated various analogs with improved bioactivity profiles. This approach allows for high-yield production while maintaining structural diversity .

Table 1: Biological Activities of this compound and Derivatives

Activity TypeOrganism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus<0.5 µg/mL
AntibacterialStreptococcus pneumoniae<0.5 µg/mL
CytotoxicHeLa cellsIC50 = 10 µM
CytotoxicMCF-7 (breast cancer)IC50 = 15 µM

Table 2: Production Strains for this compound

StrainProduction Yield (g/L)Genetic ModificationsReference
Saccharopolyspora erythraea1.2Native DEBS genes
Bacillus subtilis0.8Knockout of surfactin biosynthesis genes
Modified E. coli>2.0Enhanced DEBS expression

Properties

CAS No.

15797-36-1

Molecular Formula

C21H38O6

Molecular Weight

386.5 g/mol

IUPAC Name

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1

InChI Key

HQZOLNNEQAKEHT-IBBGRPSASA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Synonyms

3,5,11-trihydroxyerythranolid-9-one
6-deoxyerythronolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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